Methyl 4-octylbenzoate
Overview
Description
Methyl 4-octylbenzoate, also known as methyl p-octylbenzoate, is an organic compound with the molecular formula C16H24O2. It is an ester derived from benzoic acid and octanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl 4-octylbenzoate is a chemical compound with the molecular formula C16H24O2 . The primary targets of this compound are currently unknown. It’s important to note that the identification of a compound’s targets is a complex process that involves extensive biochemical and pharmacological research.
Mode of Action
It’s worth mentioning that benzoate compounds have been studied for their potential as local anesthetics In these cases, the compounds interact with their targets, typically ion channels or receptors, leading to changes in cellular function
Biochemical Pathways
Research on similar compounds, such as methyl benzoate, has shown that these compounds can be involved in the production of floral scent in certain plants . The exact pathways and downstream effects of this compound remain to be determined.
Biochemical Analysis
Biochemical Properties
Methyl 4-octylbenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in ester hydrolysis, such as esterases, which catalyze the breakdown of ester bonds. The interaction between this compound and these enzymes results in the formation of 4-octylbenzoic acid and methanol. Additionally, this compound may interact with proteins that have hydrophobic binding sites, given its hydrophobic nature .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific receptors and enzymes involved in signal transduction. For instance, it may alter the expression of genes related to cell cycle regulation and apoptosis. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For example, this compound may inhibit the activity of certain esterases by binding to their active sites, thereby preventing the hydrolysis of other ester substrates. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical and cellular effects without causing significant harm. At high doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis to 4-octylbenzoic acid and methanol. The hydrolysis is catalyzed by esterases, which are enzymes that facilitate the breakdown of ester bonds. Additionally, this compound may participate in other metabolic reactions, such as oxidation and conjugation, leading to the formation of various metabolites. These metabolic pathways are crucial for the compound’s detoxification and elimination from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its hydrophobic nature. It can readily diffuse across cell membranes and accumulate in lipid-rich regions, such as cell membranes and adipose tissue. Transporters and binding proteins may also facilitate its movement within the body, ensuring its proper localization and function .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, it may be directed to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-octylbenzoate can be synthesized through the esterification of 4-octylbenzoic acid with methanol in the presence of an acidic catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of solid acid catalysts, such as zirconium or titanium-based catalysts, to enhance the reaction efficiency and yield . These catalysts are preferred due to their recoverability and reusability, which minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-octylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 4-octylbenzoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 4-octylbenzoic acid and methanol.
Reduction: 4-octylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-octylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a similar structure but lacks the octyl group.
Ethyl benzoate: Another ester with a similar structure but with an ethyl group instead of a methyl group.
Methyl salicylate: An ester with a hydroxyl group on the benzene ring, giving it different chemical properties.
Uniqueness
Methyl 4-octylbenzoate is unique due to its long alkyl chain (octyl group), which imparts distinct physical and chemical properties compared to simpler esters. This long chain enhances its hydrophobicity and affects its solubility and reactivity, making it suitable for specific applications in industry and research .
Properties
IUPAC Name |
methyl 4-octylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18-2/h10-13H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSKNAWLKUQLNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068929 | |
Record name | Benzoic acid, 4-octyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54256-51-8 | |
Record name | Benzoic acid, 4-octyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54256-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-octyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054256518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-octyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-octyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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